Rapamycin

Overview

Description

Rapamycin is a macrolide compound produced from Streptomyces hygroscopicus . It was originally developed as an immunosuppressant for organ transplant patients and has found a new lease on life as a potential anti-aging drug . It has been used exclusively as an anti-fungal drug and currently has been widely used as an immunosuppressant . It has anti-cancer, anti-viral, and anti-aging potentials .

Synthesis Analysis

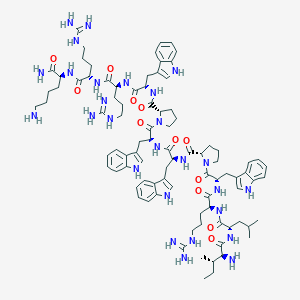

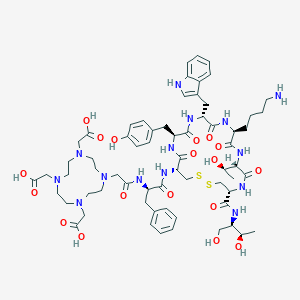

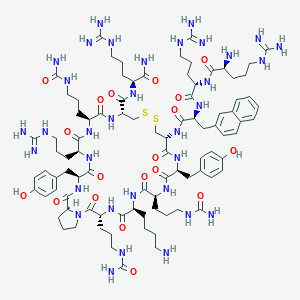

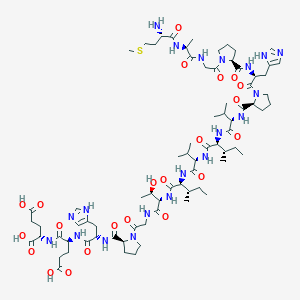

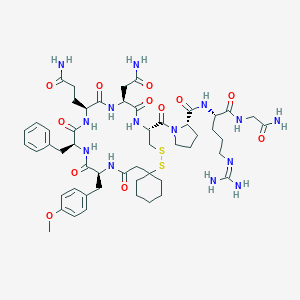

Rapamycin is a 31-membered polyketide macrolide that embeds several features: a cyclohexyl moiety derived from the shikimic acid pathway, a 6-membered hemiacetal, a pipecolinyl ring, and a substituted triene moiety . Several efficient strategies that utilize synthetic and biosynthetic approaches have been utilized to develop small molecule rapamycin analogs or for synthesizing hybrid compounds containing a partial rapamycin structure to improve pharmacokinetic properties .

Molecular Structure Analysis

The core structure of rapamycin is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid that is extended by polyketide synthase . The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-PKS modification enzymes .

Chemical Reactions Analysis

The intracellular metabolic differences of three chemical elicitor treatments were first investigated by combining them with dynamic metabolomics and network analysis . The changes in the cell membrane permeability might play a key role in rapamycin overproduction for dimethyl sulfoxide (DMSO) treatment .

Physical And Chemical Properties Analysis

Rapamycin is a solid substance . Its molecular formula is C51H79NO13 and its molecular weight is 914.17 g/mol .

Mechanism of Action

Target of Action

(-)-Rapamycin, also known as AY-22989 or Rapamycin, primarily targets a protein called mTOR (mammalian target of rapamycin) . mTOR is a key regulator of cell growth, proliferation, and survival, and it plays a crucial role in various cellular processes .

Mode of Action

Rapamycin binds to a protein called FKBP12 (FK506-binding protein 12) to form a complex . This complex then binds to mTOR, inhibiting its activity . The inhibition of mTOR leads to a decrease in protein synthesis, which in turn slows cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by (-)-Rapamycin is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting mTOR, (-)-Rapamycin disrupts this pathway, leading to reduced cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of (-)-Rapamycin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, (-)-Rapamycin is absorbed in the gastrointestinal tract . It is widely distributed in the body, particularly in the liver and spleen . (-)-Rapamycin is primarily metabolized in the liver by the cytochrome P450 enzyme system . The metabolites are then excreted in the bile and, to a lesser extent, in the urine .

Result of Action

The molecular and cellular effects of (-)-Rapamycin’s action include a decrease in protein synthesis, cell growth, and cell proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Therefore, (-)-Rapamycin has been studied for its potential anti-cancer effects .

Action Environment

The action, efficacy, and stability of (-)-Rapamycin can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as cytochrome P450 enzymes, can affect the metabolism and hence the action of (-)-Rapamycin . Additionally, factors such as pH and temperature can affect the stability of (-)-Rapamycin .

Safety and Hazards

Future Directions

There will be an increased demand for rapamycin, because it has lesser adverse effects when compared to steroids . Currently, researchers are focused on the production of effective rapamycin derivatives to combat the growing demand of this wonder drug . Further studies are required to ascertain the optimal dosage and treatment duration that balances the anti-aging benefits of rapamycin with potential side effects .

properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-HPLJOQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023582 | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Sirolimus | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

183-185 | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether., In water = 9.9X10-5 mg/L at 25 °C /Estimated/, 1.73e-03 g/L | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15. In target cells, sirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex. FKBP12-sirolimus complex binds to and inhibits the activation of the mammalian target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, survival, mobility, and angiogenesis. mTOR regulates the downstream signalling pathways involved in cell survival, such as the phosphatidylinositol-3 kinase (PI3K)/Akt signalling pathway. Inhibition of mTOR leads to the suppression of cytokine-driven T-cell proliferation, thus the progression from the G1 to the S phase of the cell cycle is inhibited. Sirolimus also inhibits antibody production. _In vitro_, sirolimus and other mTOR inhibitors inhibit the production of certain growth factors that may affect angiogenesis, fibroblast proliferation, and vascular permeability. Lymphangioleiomyomatosis is a disorder that primarily affects the lungs. It is characterized by lung tissue infiltration, unregulated alveolar smooth muscle proliferation, and cystic destruction of parenchyma. Although infrequent, it occurs as a symptomatic pulmonary complication in tuberous sclerosis complex (TSC), which is an inherited disorder caused by mutations in TSC genes. Loss of functional TSC gene leads to the aberrant activation of the mTOR signalling pathway, resulting in cellular proliferation and release of lymphangiogenic growth factors. Sirolimus inhibits the activated mTOR pathway and proliferation of alveolar smooth muscle cell proliferation., Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase. | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sirolimus | |

Color/Form |

Colorless crystalline solid from ether | |

CAS RN |

53123-88-9 | |

| Record name | Rapamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53123-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sirolimus [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36ZG6FT64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-185 °C | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of rapamycin?

A1: Rapamycin primarily targets the mammalian target of rapamycin (mTOR) [, , , , , , , , , , , , ], a serine/threonine protein kinase crucial for regulating cell growth, proliferation, and metabolism.

Q2: How does rapamycin interact with mTOR?

A2: Rapamycin forms a complex with the immunophilin FKBP12, which then binds to mTOR, inhibiting its activity [, , ]. This interaction disrupts downstream signaling pathways involved in protein synthesis, cell cycle progression, and autophagy [, , , , , , , , , , ].

Q3: How does rapamycin affect autophagy?

A3: Rapamycin promotes autophagy [, , , ] by inhibiting mTOR, which acts as a negative regulator of this process. Autophagy involves the degradation and recycling of cellular components and plays a role in cell survival during stress.

Q4: What is the role of autophagy in rapamycin's therapeutic effects?

A4: Studies suggest that rapamycin-induced autophagy contributes to its anti-tumor effects [, , , ]. In cancer cells, autophagy can be a double-edged sword, promoting survival under stress or contributing to cell death depending on the context.

Q5: How does rapamycin affect T cell function?

A5: Rapamycin can modulate T cell differentiation and function [, , , ]. It can promote the generation of regulatory T cells (Tregs) [, ] while also enhancing the persistence and anti-tumor activity of certain T cell subsets [, , ].

Q6: What is the molecular formula and weight of rapamycin?

A6: The molecular formula of rapamycin is C51H79NO13 and its molecular weight is 914.17 g/mol.

Q7: Is there spectroscopic data available for rapamycin and its derivatives?

A7: Yes, studies employ various spectroscopic techniques to characterize rapamycin and its derivatives. These techniques include 1H NMR, FT-IR, and ESI-MS/MS []. These methods provide valuable information about the structure and purity of the compound.

Q8: Are there studies on the stability of rapamycin in different formulations?

A8: Yes, researchers have investigated the stability of rapamycin in various formulations, including nanoparticle albumin-bound rapamycin (nab-rapamycin) [, ] and biodegradable rapamycin-eluting stents []. These formulations aim to improve rapamycin's solubility, bioavailability, and targeted delivery.

Q9: What are the advantages of using nab-rapamycin?

A9: Nab-rapamycin exhibits improved solubility and bioavailability compared to the oral form of rapamycin [, ]. This allows for intravenous administration and potentially enhances its therapeutic efficacy.

Q10: How is rapamycin administered, and how does it distribute in the body?

A10: Rapamycin can be administered orally or intravenously, depending on the formulation [, ]. It tends to accumulate in tissues, including the kidneys and liver [, , ].

Q11: How is rapamycin metabolized and excreted?

A11: Rapamycin is primarily metabolized by the cytochrome P450 system, particularly CYP3A4, in the liver [, ]. It is mainly excreted in the feces, with a small portion eliminated in the urine [, ].

Q12: What types of in vitro assays are used to study rapamycin's effects?

A13: Researchers use various in vitro assays, including cell proliferation assays, cell cycle analysis, apoptosis assays, and measurements of mTOR signaling pathway activity to investigate the effects of rapamycin [, , , , , , , , , , , , ].

Q13: What animal models are used to study rapamycin's effects?

A14: Studies employ a range of animal models, including rodents (mice and rats) and non-human primates, to investigate rapamycin's effects on various diseases, including cancer, organ transplantation rejection, and aging [, , , , , , , , , , , , , , ].

Q14: Are there clinical trials investigating the use of rapamycin in humans?

A15: Yes, several clinical trials have investigated the safety and efficacy of rapamycin in various conditions, including cancer, organ transplantation, and age-related diseases [, , , , ].

Q15: Are there known mechanisms of resistance to rapamycin?

A16: Yes, cancer cells can develop resistance to rapamycin through various mechanisms, including mutations in the mTOR pathway, activation of alternative signaling pathways, and upregulation of pro-survival factors [, ].

Q16: What are the known side effects of rapamycin?

A17: While generally well-tolerated, rapamycin can cause side effects such as hyperlipidemia, hyperglycemia, impaired wound healing, and increased risk of infections, particularly at higher doses [, , , , , , , ].

Q17: Are there concerns about the long-term use of rapamycin?

A18: The long-term safety profile of rapamycin is still under investigation. Studies in animal models suggest potential benefits for lifespan extension, but more research is needed to assess its safety and efficacy in humans over prolonged periods [, , , , , ].

Q18: What strategies are being explored to improve the delivery of rapamycin to specific tissues?

A19: Researchers are developing targeted drug delivery systems, such as nab-rapamycin and rapamycin-eluting stents, to enhance the accumulation of the drug in desired tissues while minimizing systemic exposure and side effects [, , ].

Q19: Are there biomarkers that can predict the response to rapamycin therapy?

A20: Research is ongoing to identify biomarkers that can predict which patients are most likely to benefit from rapamycin treatment. For instance, the expression levels of mTOR pathway components may serve as potential predictive biomarkers [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)